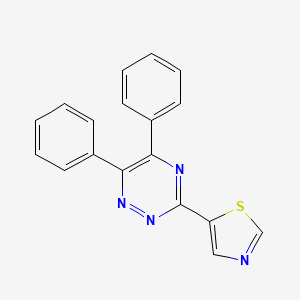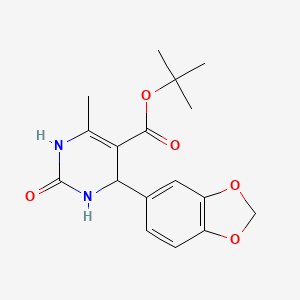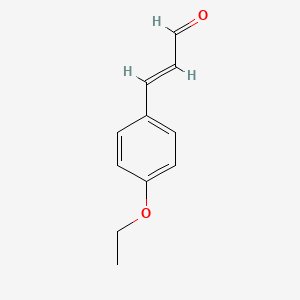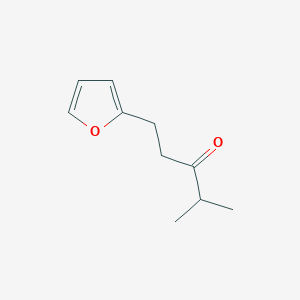![molecular formula C17H12N6 B12583313 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine CAS No. 605647-39-0](/img/structure/B12583313.png)
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine is a heterocyclic compound that features both pyridine and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine typically involves the coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . This method ensures the formation of the desired product with high specificity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
Scientific Research Applications
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential antimicrobial properties are being explored for developing new antibiotics.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(3-pyridyl-3-phenyl)benzene: This compound is used in similar applications, such as organic electronics, due to its electron-transport properties.
2-(pyridin-3-yl)-1H-benzo[d]imidazoles: Known for their antimicrobial properties, these compounds share structural similarities with 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine.
Uniqueness
This compound is unique due to the presence of both pyridine and tetrazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and OPVs.
Properties
CAS No. |
605647-39-0 |
|---|---|
Molecular Formula |
C17H12N6 |
Molecular Weight |
300.32 g/mol |
IUPAC Name |
2-[2-(3-pyridin-3-ylphenyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C17H12N6/c1-2-10-19-16(8-1)17-20-22-23(21-17)15-7-3-5-13(11-15)14-6-4-9-18-12-14/h1-12H |
InChI Key |
WXYKFMCIKBZGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol](/img/structure/B12583233.png)
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)


![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)


![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)


